N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Its structure combines a spirocyclic diazaspiro[4.4]nonane core with an acetamide functional group. The compound’s unique arrangement of atoms contributes to its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthesis Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Spirocyclization: Start with a suitable precursor containing a diazaspiro[4.4]nonane scaffold. Cyclize it using appropriate reagents and conditions to form the spirocyclic core.
Functionalization: Introduce the acetamide group by reacting the spirocyclic intermediate with acetic anhydride or acetyl chloride.
Cyclohexene Incorporation: The cyclohexene moiety is introduced via an ene reaction, where the double bond in cyclohexene adds across the spirocyclic ring.
Purification: Purify the compound through column chromatography or recrystallization.
Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure efficient production while maintaining purity.
Analyse Chemischer Reaktionen
Compound X undergoes various chemical reactions:
Oxidation: Oxidation of the cyclohexene double bond yields a corresponding diol.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: The acetamide group can be substituted with other functional groups.
Cyclization: Intramolecular cyclization reactions can occur due to the spirocyclic core.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., BF₃·Et₂O).
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in:
Medicinal Chemistry: It exhibits promising bioactivity, making it a potential drug candidate. Researchers investigate its effects on specific molecular targets.
Materials Science: Its unique spirocyclic structure inspires the design of novel materials, such as polymers or supramolecular assemblies.
Catalysis: Compound X can serve as a catalyst in certain reactions due to its functional groups.
Wirkmechanismus
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with cellular receptors or enzymes, modulating biological pathways. Further studies are needed to elucidate its precise targets.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its spirocyclic core and acetamide functionality. Similar compounds include Compound Y) and Compound Z), but their structures lack the same unique combination found in Compound X.
Eigenschaften
Molekularformel |
C17H25N3O3 |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C17H25N3O3/c21-14(18-11-8-13-6-2-1-3-7-13)12-20-15(22)17(19-16(20)23)9-4-5-10-17/h6H,1-5,7-12H2,(H,18,21)(H,19,23) |
InChI-Schlüssel |
XZWMZMUPFGXKAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.